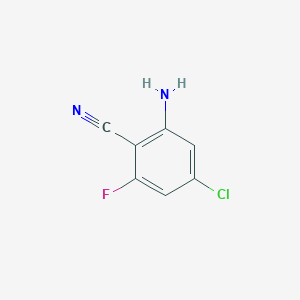
5-Bromo-8-methoxyisoquinoline-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-8-methoxyisoquinoline-1-carbonitrile is an organic compound with the molecular formula C11H7BrN2O It is a derivative of isoquinoline, featuring a bromine atom at the 5-position, a methoxy group at the 8-position, and a nitrile group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-methoxyisoquinoline-1-carbonitrile typically involves multi-step organic reactions. One common method starts with the bromination of 8-methoxyisoquinoline, followed by the introduction of the nitrile group. The reaction conditions often include:
Bromination: Using bromine (Br) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl).
Nitrile Introduction: This step can be achieved through a Sandmeyer reaction, where the amino group is converted to a nitrile using copper(I) cyanide (CuCN) under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms are often employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-8-methoxyisoquinoline-1-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOCH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Agents like potassium permanganate (KMnO) or chromium trioxide (CrO).
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-amino-8-methoxyisoquinoline-1-carbonitrile, while coupling reactions can produce biaryl derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromo-8-methoxyisoquinoline-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 5-Bromo-8-methoxyisoquinoline-1-carbonitrile varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved are subject to ongoing research, but it is believed to influence cellular processes through its structural features.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-8-methoxyisoquinoline: Lacks the nitrile group, making it less versatile in certain reactions.
8-Methoxyisoquinoline-1-carbonitrile:
5-Bromoisoquinoline-1-carbonitrile: Lacks the methoxy group, altering its chemical properties and biological activity.
Uniqueness
5-Bromo-8-methoxyisoquinoline-1-carbonitrile is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both the bromine and nitrile groups allows for a wide range of chemical modifications, making it a valuable compound in synthetic chemistry and drug development.
Eigenschaften
Molekularformel |
C11H7BrN2O |
|---|---|
Molekulargewicht |
263.09 g/mol |
IUPAC-Name |
5-bromo-8-methoxyisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C11H7BrN2O/c1-15-10-3-2-8(12)7-4-5-14-9(6-13)11(7)10/h2-5H,1H3 |
InChI-Schlüssel |
MFFGFEVOTDWPAD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=C(C=C1)Br)C=CN=C2C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(Benzyloxy)carbonyl]amino}-3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid](/img/structure/B13190934.png)

![2-[2-(Benzyloxy)ethyl]-2-(bromomethyl)oxolane](/img/structure/B13190953.png)


![tert-butyl 5-[(2S,6R)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylate](/img/structure/B13190966.png)


amine](/img/structure/B13190991.png)

![7-[(Benzyloxy)carbonyl]-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13191004.png)
![1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine](/img/structure/B13191009.png)

